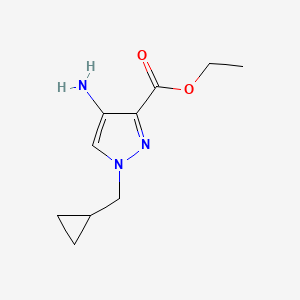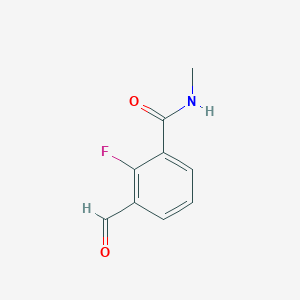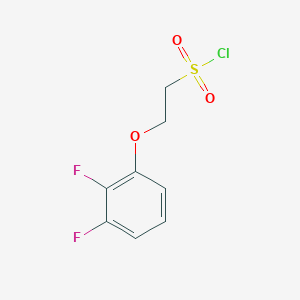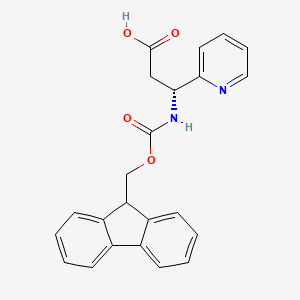
ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyclopropylmethyl group through alkylation reactions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and alkylation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Ethyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
Cyclopropylmethyl 4-amino-1H-pyrazole-3-carboxylate: Similar structure but different ester group, which can influence its solubility and reactivity.
Uniqueness
Ethyl 4-amino-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the cyclopropylmethyl group and the ethyl ester group. This combination imparts specific chemical and biological properties that can be advantageous in various applications, making it a valuable compound for further research and development.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 4-amino-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)9-8(11)6-13(12-9)5-7-3-4-7/h6-7H,2-5,11H2,1H3 |
InChIキー |
HOPMEPSOXDXGTM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1N)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)







![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
